

Application Note & Synthesis Protocol: N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide

CAS No.: 611185-57-0

Cat. No.: B15085928

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Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide**, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust amide coupling reaction between 2-(4-fluorophenoxy)acetic acid and 2-bromoaniline. This guide details the reaction mechanism, reagent preparation, experimental procedure, purification techniques, and critical safety considerations. Designed for researchers and professionals in chemical synthesis, this protocol emphasizes causality, reproducibility, and safety, supported by authoritative references and troubleshooting insights to ensure a high-purity yield.

Introduction and Significance

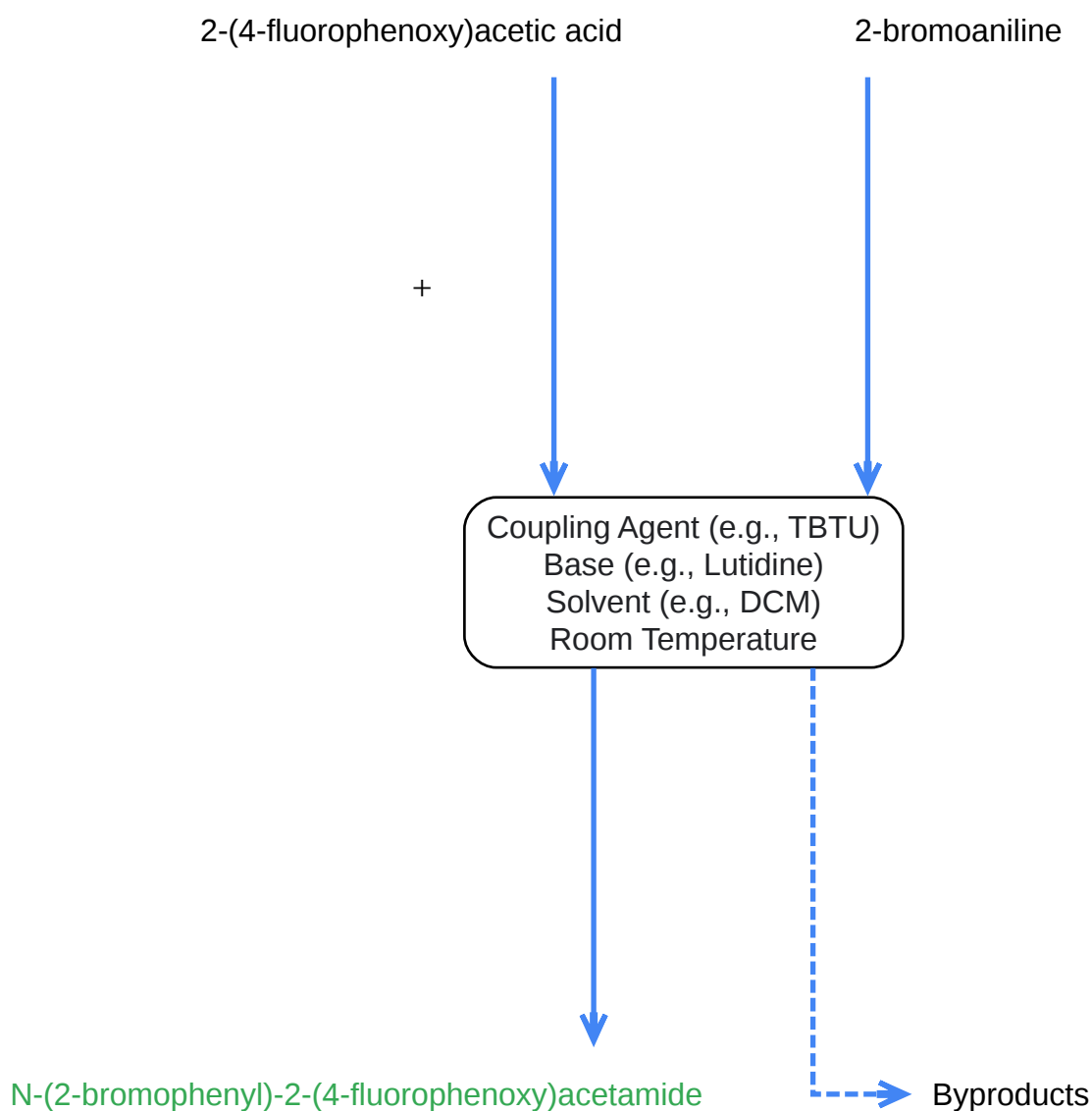
Acetamide derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.^[1] The title compound, **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide**, incorporates key pharmacophores: a bromophenyl group, a fluorophenoxy moiety, and an acetamide linker. These features are often

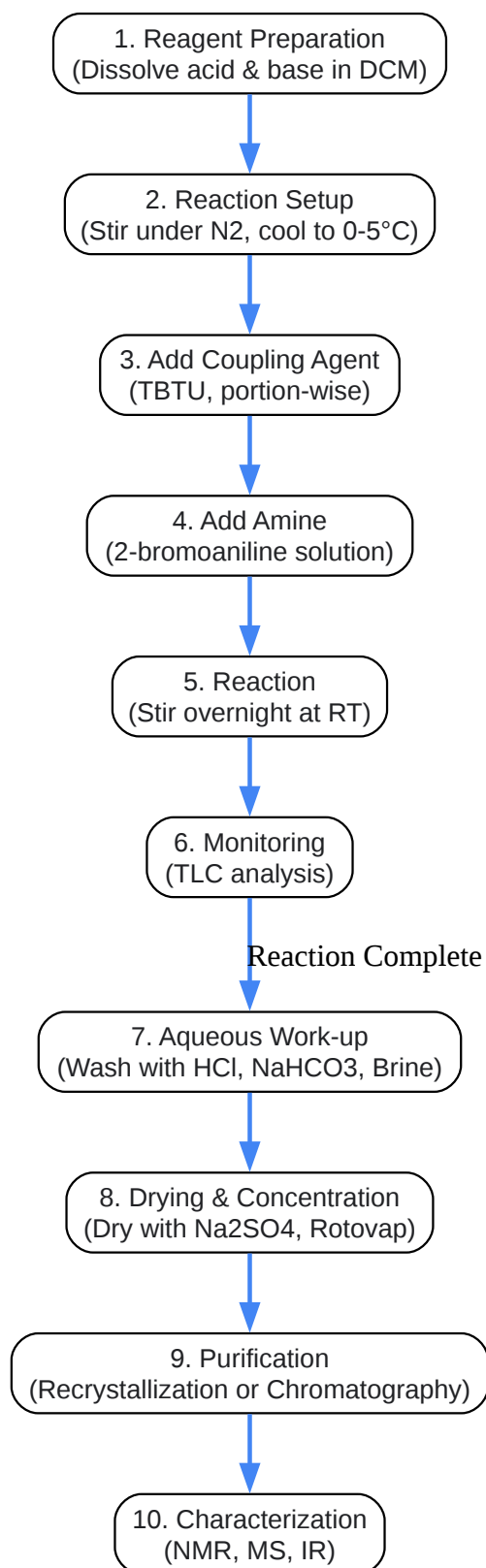
associated with a range of biological activities, making the compound a promising candidate for further investigation and as a precursor in the synthesis of more complex molecules.[2][3]

The most reliable and common method for forming the amide bond in such structures is through the condensation of a carboxylic acid and an amine, facilitated by a coupling agent.[4] This protocol employs a modern amide coupling strategy, which avoids the need to prepare highly reactive intermediates like acyl chlorides separately, offering a more direct and efficient pathway to the final product.[5] This application note provides a detailed, validated methodology for the synthesis, purification, and characterization of **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide**.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The carboxylic acid, 2-(4-fluorophenoxy)acetic acid, is first activated by a coupling reagent. This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic. The nucleophilic amine, 2-bromoaniline, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the activated leaving group and forms the stable amide bond.





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Sources

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